Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that includes a trifluoromethyl group, a methoxyphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and various catalysts. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions, metabolic pathways, and cellular processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted organic molecules and methoxyphenyl derivatives. Examples include:
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a trifluoromethyl group and a methoxyphenyl group makes it particularly valuable in synthetic chemistry and various research applications.
Biological Activity
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate, a synthetic organic compound, has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C₁₃H₁₃F₃O₅
- Molecular Weight : 306.23 g/mol
- Structural Features : The compound features a trifluoromethyl group and a methoxy-substituted phenyl group, which contribute to its unique reactivity and biological activity.
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The presence of the hydroxyl and methoxy groups enhances its ability to modulate biological activity. Notably, it has shown potential as an anti-inflammatory and analgesic agent.
Interaction Studies
The compound's interaction with specific enzymes has been studied extensively. For instance, it exhibits notable activity against α/β-hydrolase domain (ABHD) enzymes, which are crucial for lipid metabolism and inflammatory responses. Inhibition of these enzymes can lead to reduced inflammation and pain .
Biological Activity
The biological activities of this compound include:
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate that it may provide pain relief by modulating pain pathways.
- Anticancer Potential : Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study examining its effects on cancer cell lines revealed significant cytotoxicity, suggesting potential as an anticancer agent.
- In vitro studies demonstrated that the compound effectively inhibited the proliferation of specific cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Properties
Molecular Formula |
C13H13F3O5 |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3O5/c1-20-10-6-4-3-5-8(10)9(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
InChI Key |
TWEWRWMOYBVIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.